An In-depth Technical Guide to the Synthesis and Characterization of 3-(Ethylamino)-3-oxopropanoic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Ethylamino)-3-oxopropanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-(Ethylamino)-3-oxopropanoic acid, also known as N-ethylmalonamic acid, is a dicarboxylic acid monoamide derivative. Its structure, featuring both a carboxylic acid and a secondary amide, makes it a valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of a common synthetic route to this compound and details the analytical techniques used for its characterization. The information is presented to be a practical resource for researchers in drug discovery and chemical development.
Synthesis
The synthesis of 3-(Ethylamino)-3-oxopropanoic acid is most effectively achieved through a two-step process starting from diethyl malonate. The initial step involves the mono-amidation of the diester with ethylamine, followed by the selective hydrolysis of the remaining ethyl ester to the desired carboxylic acid.
Synthetic Scheme
The overall reaction can be depicted as follows:
Step 1: Amidation Diethyl malonate reacts with ethylamine to form ethyl 3-(ethylamino)-3-oxopropanoate.
Step 2: Hydrolysis The resulting ethyl ester is selectively hydrolyzed under basic conditions, followed by acidification to yield 3-(Ethylamino)-3-oxopropanoic acid.
Experimental Protocol: Synthesis
Materials:
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Diethyl malonate
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Ethylamine (70% solution in water or anhydrous in a suitable solvent)
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Ethanol
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl), concentrated and 1M
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Diethyl ether
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Magnesium sulfate (MgSO₄), anhydrous
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Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
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Magnetic stirrer and heating mantle
Procedure:
Step 1: Synthesis of Ethyl 3-(ethylamino)-3-oxopropanoate
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In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate (1 equivalent) in ethanol (approx. 2 M concentration).
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Cool the solution in an ice bath.
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Slowly add ethylamine (1.1 equivalents) to the stirred solution.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
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Dissolve the resulting crude oil in diethyl ether and wash with 1M HCl followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3-(ethylamino)-3-oxopropanoate, which can be used in the next step without further purification.
Step 2: Hydrolysis to 3-(Ethylamino)-3-oxopropanoic acid
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Dissolve the crude ethyl 3-(ethylamino)-3-oxopropanoate (1 equivalent) in ethanol.
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Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise while stirring.
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Stir the mixture at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.
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Remove the ethanol under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.
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A white precipitate of 3-(Ethylamino)-3-oxopropanoic acid should form.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from hot water or an ethanol/water mixture can be performed for further purification if necessary.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 3-(Ethylamino)-3-oxopropanoic acid.
Physical Properties
The expected physical properties of the compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be similar to ethylmalonic acid (112-114 °C)[2] |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar organic solvents. |
| CAS Number | 773098-59-2[3] |
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(Ethylamino)-3-oxopropanoic acid based on typical values for its constituent functional groups.
Table 2.1: Predicted ¹H NMR Data (in D₂O)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~3.40 | s | 2H | -CO-CH₂ -COOH |
| 3.25 | q | 2H | -NH-CH₂ -CH₃ |
| 1.12 | t | 3H | -NH-CH₂-CH₃ |
Note: In a non-deuterated solvent like DMSO-d₆, expect a broad singlet for the COOH proton (>10 ppm) and a triplet for the NH proton (~8 ppm).
Table 2.2: Predicted ¹³C NMR Data (in D₂O)
| Chemical Shift (δ ppm) | Assignment |
| ~175 | C OOH |
| ~172 | C O-NH- |
| ~42 | -CO-C H₂-COOH |
| ~35 | -NH-C H₂-CH₃ |
| ~14 | -NH-CH₂-C H₃ |
Table 2.3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2500 | Broad, Strong | O-H stretch of carboxylic acid[4] |
| ~3300 | Medium | N-H stretch of secondary amide[5] |
| ~1720 | Strong | C=O stretch of carboxylic acid[6] |
| ~1640 | Strong | C=O stretch (Amide I band) of secondary amide[5] |
| ~1550 | Medium | N-H bend (Amide II band) of secondary amide[5] |
| ~1400 | Medium | C-N stretch |
Table 2.4: Predicted Mass Spectrometry Data (EI)
| m/z Value | Interpretation |
| 131 | [M]⁺ (Molecular Ion) |
| 114 | [M - NH₃]⁺ or [M - OH]⁺ |
| 86 | [M - COOH]⁺ |
| 72 | [M - CH₂COOH]⁺ |
| 44 | [CH₃CH₂NH]⁺ |
Experimental Protocols: Characterization
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
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Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
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Transfer the solution to an NMR tube.
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Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
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Process the data, including Fourier transformation, phase correction, and baseline correction.
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Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:
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Prepare a more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent).
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Process the data to identify the chemical shifts of all unique carbon atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
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For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
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For ATR, place a small amount of the solid sample directly on the ATR crystal.
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Record the spectrum, typically over a range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS):
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Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol).
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Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
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Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.
Visualizations
Synthesis Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Characterization Logic
Caption: Logical flow of analytical methods for characterization.
References
- 1. 3-(Ethylamino)-3-oxopropanoic acid | CymitQuimica [cymitquimica.com]
- 2. ETHYLMALONIC ACID CAS#: 601-75-2 [m.chemicalbook.com]
- 3. 3-(Ethylamino)-3-oxopropanoic acid - Aliphatic Hydrocarbon - Crysdot [crysdotllc.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. youtube.com [youtube.com]
